![molecular formula C19H22N4O B5468133 2-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5468133.png)
2-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine
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Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The compound “2-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine” is a derivative of this class.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be characterized using NMR data, with proper chemical shifts and integrals . Docking studies can demonstrate how molecules are positioned in the active site of a protein .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can be monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can be determined using various techniques. For example, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the molecule .Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridines can vary depending on the specific derivative and its intended use. For example, some imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Future Directions
properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-24-18-7-5-17(6-8-18)22-12-10-21(11-13-22)14-16-15-23-9-3-2-4-19(23)20-16/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXBGLSOJCENNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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